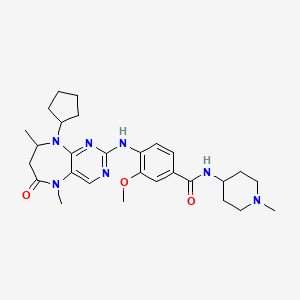

PLK1-IN-5

Description

Properties

CAS No. |

1001343-34-5 |

|---|---|

Molecular Formula |

C28H39N7O3 |

Molecular Weight |

521.7 g/mol |

IUPAC Name |

4-[(9-cyclopentyl-5,8-dimethyl-6-oxo-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide |

InChI |

InChI=1S/C28H39N7O3/c1-18-15-25(36)34(3)23-17-29-28(32-26(23)35(18)21-7-5-6-8-21)31-22-10-9-19(16-24(22)38-4)27(37)30-20-11-13-33(2)14-12-20/h9-10,16-18,20-21H,5-8,11-15H2,1-4H3,(H,30,37)(H,29,31,32) |

InChI Key |

KZLQLABUFJNPSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of PLK1 Inhibitors

Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that governs multiple stages of cell division, making it a prime target for anticancer therapies.[1][2] Its overexpression in various cancers is often correlated with poor prognosis.[1][3] This technical guide provides a detailed overview of the mechanism of action of PLK1 inhibitors, with a focus on Volasertib, for researchers, scientists, and drug development professionals.

Core Mechanism of Action

PLK1 inhibitors are ATP-competitive small molecules that bind to the catalytic kinase domain of PLK1, preventing the phosphorylation of its downstream substrates.[4] This inhibition disrupts the carefully orchestrated sequence of events during mitosis, leading to cell cycle arrest and ultimately, apoptosis in cancer cells.[5] The primary consequence of PLK1 inhibition is a mitotic arrest, characterized by cells with a G2/M DNA content.[5]

PLK1's functions are extensive, ranging from centrosome maturation and bipolar spindle formation to chromosome segregation and cytokinesis.[6][7] By inhibiting PLK1, compounds like Volasertib disrupt these fundamental processes, leading to catastrophic mitotic errors.[8] For instance, inhibition of PLK1 prevents the dissociation of cohesin from chromosome arms, hindering proper chromosome segregation.[9]

PLK1 Signaling Pathway and Point of Inhibition

The following diagram illustrates a simplified PLK1 signaling pathway during the G2/M phase of the cell cycle and indicates the point of action for PLK1 inhibitors. Upstream kinases like Aurora A and PIM2 can activate PLK1, which in turn phosphorylates a multitude of substrates essential for mitotic progression.[9][10][11]

Quantitative Data for PLK1 Inhibitors

The potency of PLK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzymatic activity of PLK1 by 50%. The following table summarizes the in vitro potency of several known PLK1 inhibitors against various cancer cell lines.

| Inhibitor | Cell Line | IC50 (nM) | Reference |

| Volasertib (BI 6727) | SCLC cell lines (various) | ~10-50 | [12] |

| Onvansertib | SCLC cell lines (various) | ~20-100 | [12] |

| Rigosertib | SCLC cell lines (various) | ~50-200 | [12] |

| BI 2536 | HCT116 | ~100 | [13] |

| NMS-P937 | AML-NS8 | ~200 | [5] |

Note: IC50 values can vary significantly depending on the cell line and assay conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments used to characterize the mechanism of action of PLK1 inhibitors.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PLK1.

-

Reagents: Recombinant human PLK1 enzyme, a suitable peptide substrate (e.g., a casein-derived peptide), ATP (with a radioactive label like ³²P or ³³P, or in a system with a fluorescence-based readout), kinase assay buffer, and the test inhibitor (e.g., Volasertib).

-

Procedure:

-

Prepare serial dilutions of the inhibitor in the kinase assay buffer.

-

In a multi-well plate, combine the recombinant PLK1 enzyme, the peptide substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Terminate the reaction.

-

Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done by capturing the peptide on a filter and measuring radioactivity. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

This assay assesses the effect of the PLK1 inhibitor on the viability and proliferation of cancer cells.

-

Cell Culture: Plate cancer cells (e.g., HCT116 or SCLC cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the PLK1 inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-96 hours).

-

Quantification: Add a viability reagent (e.g., AlamarBlue or MTS) to each well and incubate for a few hours. The reagent is converted by metabolically active cells into a fluorescent or colorimetric product.

-

Measurement: Read the fluorescence or absorbance using a plate reader.

-

Analysis: Normalize the readings to the vehicle control and plot cell viability against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

This method is used to determine the specific phase of the cell cycle in which cells are arrested following treatment with a PLK1 inhibitor.

-

Treatment: Treat cultured cancer cells with the PLK1 inhibitor at a concentration known to affect proliferation (e.g., the GI50 concentration) for a defined period (e.g., 24 hours).

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Rehydrate the cells and treat them with RNase A to degrade RNA. Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI) or DAPI.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA stain is proportional to the DNA content of each cell.

-

Data Analysis: Deconvolute the resulting histogram of DNA content to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a mitotic arrest.[5]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for characterizing a novel PLK1 inhibitor.

References

- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. PLK1 (polo like kinase 1) inhibits MTOR complex 1 and promotes autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. From Plk1 to Plk5: Functional evolution of polo-like kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The plk1 Gene Regulatory Network Modeling Identifies Three Circuits for plk1-mediated Genomic Instability Leading to Neoplastic Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic enhancers of partial PLK1 inhibition reveal hypersensitivity to kinetochore perturbations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Phospho-proteomics to Investigate the Polo-like Kinase 1-Dependent Phospho-proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. A PIM-CHK1 signaling pathway regulates PLK1 phosphorylation and function during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Proteomic Analysis Reveals a PLK1-Dependent G2/M Degradation Program and Links PKA-AKAP2 to Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Specificity of Polo-like Kinase 1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of mitotic progression. Its multifaceted roles include orchestrating centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1] Given its critical function in cell division, and its frequent overexpression in a wide array of human cancers, PLK1 has emerged as a high-value target for anticancer therapy. The development of small molecule inhibitors targeting PLK1 has been a major focus of oncology research, leading to a number of compounds advancing into clinical trials.

A critical parameter in the development of any kinase inhibitor is its target specificity. High specificity for the intended target, PLK1 in this case, is desirable to maximize on-target efficacy while minimizing off-target effects that can lead to toxicity. This technical guide provides an in-depth overview of the target specificity of several prominent PLK1 inhibitors, details the experimental methodologies used to assess this specificity, and visualizes the key signaling pathways and experimental workflows.

Target Specificity of Representative PLK1 Inhibitors

The specificity of a kinase inhibitor is typically assessed by profiling its activity against a broad panel of kinases, often encompassing a significant portion of the human kinome. The data presented below for several well-characterized PLK1 inhibitors—BI 2536, Volasertib (BI 6727), Onvansertib (NMS-P937), and Rigosertib—has been compiled from various biochemical and cellular assays.

On-Target Potency

The potency of these inhibitors against PLK1 and its closely related family members, PLK2 and PLK3, is a primary measure of their on-target activity. The half-maximal inhibitory concentration (IC50) is a standard metric for this, with lower values indicating higher potency.

| Inhibitor | Target | IC50 (nM) | Mechanism of Action |

| BI 2536 | PLK1 | 0.83[2] | ATP-competitive |

| PLK2 | 3.5[3] | ||

| PLK3 | 9.0[3] | ||

| Volasertib (BI 6727) | PLK1 | 0.87[4][5] | ATP-competitive |

| PLK2 | 5[4][5] | ||

| PLK3 | 56[4][5] | ||

| Onvansertib (NMS-P937) | PLK1 | 2[6][7] | ATP-competitive |

| PLK2 | >10,000 (>48% inhibition at 10 µM)[8][9] | ||

| PLK3 | >10,000 (>40% inhibition at 10 µM)[8][9] | ||

| Rigosertib | PLK1 | 9[10][11] | Non-ATP-competitive |

| PLK2 | ~270 (30-fold less potent than against PLK1)[5] | ||

| PLK3 | No significant activity[5] |

Off-Target Kinase Selectivity

While potent against PLK1, many inhibitors exhibit activity against other kinases, which can contribute to both therapeutic and toxic effects. The following table summarizes known off-target activities for the selected inhibitors. It is important to note that the extent of off-target profiling varies for each compound.

| Inhibitor | Known Off-Targets (Potency/Activity) | Comments |

| BI 2536 | BRD4 (Kd = 37 nM), CAMKK1/2 (~20 nM), RPS6KA4 (~12 nM)[2][3] | While highly potent for PLK1, it exhibits significant activity against the BET bromodomain protein BRD4 and other kinases at nanomolar concentrations.[3] |

| Volasertib (BI 6727) | Displayed no significant inhibitory activity against a panel of over 50 other kinases at concentrations up to 10 µM.[5] | Shows high selectivity for the PLK family over other kinases. |

| Onvansertib (NMS-P937) | FLT3 (IC50 = 510 nM), MELK (IC50 = 744 nM), CK2 (IC50 = 826 nM)[8] | Demonstrates high selectivity for PLK1, with IC50 values for off-targets being significantly higher. It shows over 5000-fold selectivity for PLK1 over PLK2 and PLK3.[6][12] |

| Rigosertib | PI3K pathway, PDGFR, Flt1, BCR-ABL, Fyn, Src, CDK1 (IC50 = 18-260 nM)[5][11][13] | Considered a multi-kinase inhibitor due to its activity against several other kinases and its role as a Ras mimetic.[11][13] |

Experimental Protocols for Target Specificity Assessment

A multi-faceted approach employing biochemical, cellular, and proteomic methods is essential for a thorough characterization of a kinase inhibitor's specificity.

Biochemical Kinase Assays (In Vitro)

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol: ADP-Glo™ Luminescent Kinase Assay

This is a widely used, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[14][15]

Materials:

-

Purified recombinant kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

Ultra-Pure ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase reaction buffer (specific to the kinase)

-

Test inhibitor compound

-

White, opaque multi-well plates (384-well format is common)

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.

-

Kinase Reaction Setup: In a 384-well plate, add the following components in a final volume of 5 µL:

-

Kinase reaction buffer

-

Test inhibitor at various concentrations

-

Purified kinase

-

Kinase-specific substrate

-

-

Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the kinase to accurately determine IC50 values.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and consumes the remaining ATP. Incubate at room temperature for 40 minutes.[16]

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[16]

-

Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assays

These assays confirm that the inhibitor can bind to its intended target within the complex environment of a living cell.

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[17][18]

Materials:

-

Cell line expressing the target kinase

-

Cell culture medium and reagents

-

Test inhibitor compound

-

Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target protein and a loading control)

Procedure:

-

Cell Treatment: Culture cells to a high confluency. Treat the cells with the test inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.

-

Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.[18]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath) or by adding lysis buffer.[19]

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample and normalize to ensure equal loading.

-

Western Blot Analysis: Perform SDS-PAGE and Western blotting using a primary antibody specific for the target kinase. A loading control (e.g., β-actin) should also be probed to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities for the target protein at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the normalized band intensity against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Proteomics-Based Profiling

These methods provide an unbiased, proteome-wide view of an inhibitor's targets by identifying the proteins it interacts with in a cellular lysate.

Protocol: Chemical Proteomics with Immobilized Inhibitors

This technique involves immobilizing a kinase inhibitor on a solid support (beads) to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[14][20]

Materials:

-

Test inhibitor with a functional group for immobilization or a suitable analog

-

Affinity resin (e.g., epoxy-activated Sepharose beads)

-

Cell line of interest

-

Non-denaturing cell lysis buffer with protease and phosphatase inhibitors

-

Mass spectrometer (e.g., LC-MS/MS)

-

Reagents for protein digestion (e.g., trypsin)

Procedure:

-

Inhibitor Immobilization: Covalently attach the inhibitor analog to the affinity resin according to the manufacturer's protocol. Prepare control beads without the inhibitor.

-

Cell Lysate Preparation: Culture and harvest cells. Prepare a native cell lysate using a non-denaturing lysis buffer.

-

Affinity Pulldown:

-

Pre-clear the lysate by incubating with control beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the inhibitor-immobilized beads.

-

As controls, incubate separate aliquots of the lysate with control beads and with the inhibitor-immobilized beads in the presence of an excess of the free, non-immobilized inhibitor (competition experiment).

-

-

Washing: Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads. Digest the eluted proteins into peptides using trypsin.

-

Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins.

-

Data Analysis: Compare the proteins identified from the inhibitor-immobilized beads with those from the control beads and the competition experiment. Proteins that are significantly enriched on the inhibitor beads and whose binding is competed by the free inhibitor are considered specific targets.

Visualizations

PLK1 Signaling Pathway in Mitosis

The following diagram illustrates a simplified overview of the key roles of PLK1 during mitosis. PLK1 is activated by upstream kinases such as Aurora A and plays a pivotal role in promoting mitotic entry, centrosome maturation, spindle formation, and cytokinesis through the phosphorylation of numerous substrates.

Caption: Simplified PLK1 signaling pathway during the G2/M transition and mitosis.

Experimental Workflow for Kinase Inhibitor Specificity Profiling

This diagram outlines a comprehensive workflow for characterizing the target specificity of a novel kinase inhibitor, integrating biochemical, cellular, and proteomic approaches.

Caption: Integrated workflow for assessing the target specificity of a kinase inhibitor.

Conclusion

The characterization of a kinase inhibitor's target specificity is a cornerstone of its preclinical development. A thorough understanding of both on-target potency and off-target interactions is crucial for predicting efficacy and potential toxicities. The PLK1 inhibitors discussed herein exhibit a range of selectivity profiles, from the highly selective Onvansertib to the multi-targeted Rigosertib. The use of a combination of advanced biochemical, cellular, and proteomic techniques, as outlined in this guide, is essential for building a comprehensive specificity profile. This detailed characterization enables informed decisions in the drug development process, ultimately aiming for safer and more effective cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Drug: BI-2536 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 3. Probe BI2536 | Chemical Probes Portal [chemicalprobes.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Rigosertib | C21H25NO8S | CID 6918736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.kr]

- 16. promega.com [promega.com]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to a Representative PLK1 Inhibitor: Volasertib (BI 6727)

Disclaimer: A specific, universally recognized chemical structure for "PLK1-IN-5" could not be definitively identified from publicly available scientific literature. It is likely a product identifier from a commercial supplier. Therefore, this guide focuses on a well-characterized and clinically relevant Polo-like kinase 1 (PLK1) inhibitor, Volasertib (BI 6727) , to provide a comprehensive technical overview as requested.

Introduction to PLK1 and Its Inhibition

Polo-like kinase 1 (PLK1) is a serine/threonine-protein kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2][3] Its functions include centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][4] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapies.[5][6][7] PLK1 inhibitors are designed to interfere with its kinase activity, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2]

Volasertib (BI 6727) is a potent and selective, first-in-class dihydropteridinone derivative that acts as an ATP-competitive inhibitor of PLK1.[8] It has been investigated in numerous clinical trials for the treatment of various malignancies, particularly in acute myeloid leukemia (AML).[1]

Chemical Structure and Physicochemical Properties of Volasertib (BI 6727)

The chemical and physicochemical properties of Volasertib are summarized in the tables below.

Table 1: Chemical Identifiers for Volasertib (BI 6727)

| Identifier | Value |

| IUPAC Name | N-((1R,2S)-2-((4-(N-((4-(N,N-dimethylamino)butanoyl)-N-ethylamino)phenyl)amino)carbonyl)cyclohexyl)-4-((((R)-1-cyclopropylethyl)amino)carbonyl)benzamide |

| SMILES | O=C(N[C@H]1--INVALID-LINK--CCCC1)C3=CC=C(C(N--INVALID-LINK--C4CC4)=O)C=C3 |

| CAS Number | 763113-22-0 |

| Molecular Formula | C34H45N5O3 |

Table 2: Physicochemical Properties of Volasertib (BI 6727)

| Property | Value |

| Molecular Weight | 587.75 g/mol |

| logP | 4.2 (Predicted) |

| Topological Polar Surface Area (TPSA) | 104.9 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 10 |

Biological Activity and Mechanism of Action

Volasertib is a highly potent inhibitor of PLK1 kinase activity. It binds to the ATP-binding pocket of the PLK1 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in cancer cells.[2]

Table 3: In Vitro Biological Activity of Volasertib (BI 6727)

| Parameter | Value | Cell Line/Target |

| IC50 (PLK1) | 0.87 nM | Recombinant PLK1 |

| IC50 (PLK2) | 5 nM | Recombinant PLK2 |

| IC50 (PLK3) | 56 nM | Recombinant PLK3 |

| Cellular IC50 | 25 nM (mean) | Various cancer cell lines |

The selectivity of Volasertib for PLK1 over other kinases, including the closely related PLK2 and PLK3, contributes to its therapeutic window.

Signaling Pathways

PLK1 is a master regulator of mitosis, and its inhibition by Volasertib impacts multiple signaling events. The diagram below illustrates the central role of PLK1 in the cell cycle and the consequences of its inhibition.

Caption: The role of PLK1 in mitosis and its inhibition by Volasertib.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of PLK1 inhibitors. Below are representative methodologies for key assays.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PLK1.

Caption: Workflow for an in vitro PLK1 kinase inhibition assay.

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

-

Cell Culture: Culture cancer cells (e.g., HCT116, K562) in appropriate media and conditions.

-

Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of Volasertib for 72 hours.

-

Detection: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal (luminescence or fluorescence) using a plate reader.

-

Analysis: Normalize the data to untreated controls and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.

Flow Cytometry for Cell Cycle Analysis

This method determines the cell cycle phase at which the inhibitor causes arrest.

-

Treatment: Treat cells with Volasertib at a concentration that inhibits proliferation for 24-48 hours.

-

Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C.

-

Staining: Wash the fixed cells and stain with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) in the presence of RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion

Volasertib (BI 6727) is a potent and selective PLK1 inhibitor that has demonstrated significant anti-tumor activity in preclinical models and clinical trials. Its mechanism of action, centered on the disruption of mitosis, highlights the critical role of PLK1 in cancer cell proliferation. The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals working on PLK1-targeted therapies. Further research into combination therapies and mechanisms of resistance will be crucial for optimizing the clinical application of PLK1 inhibitors like Volasertib.

References

- 1. PLK1 - Wikipedia [en.wikipedia.org]

- 2. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serine/threonine-protein kinase PLK1 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The plk1 Gene Regulatory Network Modeling Identifies Three Circuits for plk1-mediated Genomic Instability Leading to Neoplastic Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity and mechanistic studies of non-peptidic inhibitors of the PLK1 polo box domain identified through REPLACE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide on the Role of Polo-like Kinase 1 (PLK1) Inhibition in Cell Cycle Arrest

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user requested information on a specific molecule, "PLK1-IN-5." However, a thorough review of scientific literature did not yield information on a compound with this designation. This guide will, therefore, focus on the well-established role of potent and selective Polo-like Kinase 1 (PLK1) inhibitors in inducing cell cycle arrest, using data from extensively studied compounds such as Volasertib (BI 6727), BI 2536, and others. The principles, pathways, and methodologies described are fundamental to the class of PLK1 inhibitors.

Executive Summary

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of mitotic progression. Its expression and activity peak during the G2 and M phases of the cell cycle, where it orchestrates critical events including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[1][2][3][4] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often correlated with aggressive tumor behavior and poor prognosis.[5][6][7] Consequently, PLK1 has emerged as a high-value target for anticancer therapy. Small molecule inhibitors targeting PLK1 have consistently demonstrated the ability to induce a robust G2/M cell cycle arrest, leading to mitotic catastrophe and subsequent apoptosis in cancer cells.[8][9][10] This guide provides an in-depth overview of the molecular mechanisms underpinning PLK1 inhibitor-induced cell cycle arrest, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.

The Role of PLK1 in G2/M Transition

PLK1's primary function is to facilitate the timely entry of cells into mitosis. Its activity is tightly regulated, beginning to rise in the late S phase and peaking at the G2/M transition.[1][2] The activation of the master mitotic regulator, the Cyclin B1/CDK1 complex, is a critical step for mitotic entry. PLK1 is a key player in this activation cascade through a positive feedback loop.[2][4]

-

Activation of Cdc25C: PLK1 phosphorylates and activates the phosphatase Cdc25C.[2] Activated Cdc25C then removes inhibitory phosphates from CDK1, promoting the activation of the Cyclin B1/CDK1 complex.

-

Inhibition of WEE1/MYT1: Concurrently, PLK1 phosphorylates and inactivates the kinases WEE1 and MYT1, which are responsible for adding the inhibitory phosphates to CDK1.[2]

This dual action ensures a swift and complete activation of Cyclin B1/CDK1, committing the cell to enter mitosis.

Mechanism of Action: PLK1 Inhibitor-Induced Cell Cycle Arrest

PLK1 inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of PLK1, preventing it from phosphorylating its downstream substrates.[11][12] This inhibition disrupts the carefully orchestrated sequence of mitotic events, leading to a characteristic cellular phenotype.

Induction of G2/M Arrest

By blocking PLK1 activity, inhibitors prevent the activation of Cdc25C and the inactivation of WEE1/MYT1.[2] This results in the Cyclin B1/CDK1 complex remaining in an inactive state, thereby preventing cells from transitioning from the G2 phase into mitosis. This leads to a significant accumulation of cells with 4N DNA content, a hallmark of G2/M arrest.[8] This arrest is a direct consequence of disrupting PLK1's role in mitotic entry.[1]

Mitotic Catastrophe and Apoptosis

Prolonged arrest at the G2/M checkpoint due to PLK1 inhibition ultimately triggers apoptotic cell death.[8][13] The mechanisms driving this apoptosis are multifactorial:

-

Spindle Assembly Checkpoint Activation: Inhibition of PLK1 leads to defects in centrosome maturation and spindle formation.[1] This activates the spindle assembly checkpoint, causing a prolonged mitotic arrest that can lead to apoptosis.[8]

-

DNA Damage Response: PLK1 inhibition has been shown to induce DNA damage, as evidenced by the phosphorylation of H2AX (γH2AX).[8] This damage can trigger p53-dependent or -independent apoptotic pathways.[9][14]

-

Modulation of Apoptotic Regulators: PLK1 inhibitors can downregulate the expression of key anti-apoptotic proteins, such as Mcl-1 and Bcl-2.[5][13] This shifts the cellular balance in favor of apoptosis, leading to mitochondrial dysfunction, cytochrome c release, and the activation of the caspase cascade (e.g., cleavage of PARP and caspase-3).[5][9][13]

Quantitative Data: Efficacy of PLK1 Inhibitors

The potency of PLK1 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in cellular proliferation or viability assays. These values can vary depending on the specific inhibitor, cell line, and assay conditions.

| Inhibitor | Cancer Type | Cell Line(s) | IC50 (approx.) | Reference |

| BI 2536 | General | (Kinase Assay) | 0.83 nM | [11] |

| Volasertib (BI 6727) | Osteosarcoma | Saos-2 | 10-20 nM | [15] |

| TAK-960 | Sarcoma | CHP100, MPNST, LS141 | < 50 nM | [5] |

| GSK461364 | Triple Negative Breast Cancer | SUM149, SUM159, etc. | 1.8 - 4.9 nM | [16] |

| Onvansertib | Triple Negative Breast Cancer | SUM149, SUM159 | 10 - 20 nM | [16] |

| Peptide-2 | Cervical Cancer | HeLa | 0.44 µM (440 nM) | [17] |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the PLK1 inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension and wash the pellet with ice-cold Phosphate Buffered Saline (PBS).

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

-

Data Acquisition: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the dye.

-

Data Analysis: The resulting histogram of cell counts versus fluorescence intensity is analyzed using cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population indicates cell cycle arrest at this phase.[8][9]

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment: Treat cells with the PLK1 inhibitor as described for the cell cycle analysis.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD, according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition and Analysis: Analyze the stained cells by flow cytometry immediately.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in the cell cycle and apoptosis.

-

Protein Extraction: Treat cells with the PLK1 inhibitor, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies against target proteins (e.g., PLK1, Cyclin B1, cleaved PARP, cleaved Caspase-3, γH2AX, Bcl-2).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5][8]

Visualizations: Pathways and Workflows

Signaling Pathways

Caption: PLK1 activation at the G2/M transition promotes mitotic entry.

Caption: Mechanism of PLK1 inhibitor-induced G2/M arrest and apoptosis.

Experimental Workflows

Caption: Experimental workflow for cell cycle analysis.

Caption: Experimental workflow for apoptosis analysis.

References

- 1. Molecular dynamics of PLK1 during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 3. From Plk1 to Plk5: Functional evolution of polo-like kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polo-Like Kinases (Plks), a Key Regulator of Cell Cycle and New Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of polo like kinase 1 in sarcomas induces apoptosis that is dependent on Mcl-1 suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Polo-like kinase 1 (Plk1) inhibition synergizes with taxanes in triple negative breast cancer | PLOS One [journals.plos.org]

- 17. Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3: structure-guided pharmacophore modelling, virtual screening, molecular docking, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of Polo-like Kinase 1 (PLK1) Inhibition on Mitosis

A Note to the Reader: This guide provides a comprehensive overview of the effects of inhibiting Polo-like Kinase 1 (PLK1) on mitosis. While the initial request specified "PLK1-IN-5," a thorough search of scientific literature and public databases did not yield information on a specific inhibitor with this designation. Therefore, this document focuses on the well-characterized and extensively studied effects of PLK1 inhibition in general, drawing upon data from notable small molecule inhibitors such as Volasertib (BI 6727), BI 2536, and others. The principles, pathways, and experimental methodologies described herein are fundamental to understanding how targeting PLK1 disrupts cell division and serves as a promising strategy in oncology.

Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that orchestrates multiple key events during cell division.[1][2] Its expression and activity are tightly regulated, peaking during the G2 and M phases of the cell cycle.[1][2] PLK1's multifaceted roles include centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[2][3][4] Given that PLK1 is frequently overexpressed in a wide range of human cancers and its high levels often correlate with poor prognosis, it has emerged as an attractive target for anticancer drug development.[5][6][7] Inhibition of PLK1 leads to catastrophic mitotic errors, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[5][6]

Quantitative Data on PLK1 Inhibitors

The efficacy of PLK1 inhibitors is quantified through various metrics, including their inhibitory concentration (IC50) against the kinase and their impact on cancer cell viability. The following tables summarize key quantitative data for several well-studied PLK1 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

| Inhibitor | Target | IC50 | Notes |

| Volasertib (BI 6727) | PLK1 | 0.87 nM | Potent and selective ATP-competitive inhibitor. |

| Hit-4 (Unnamed) | PLK1 | 22.61 pM | Identified through virtual screening; demonstrates exceptionally high potency.[8] |

| BI 2536 | PLK1 | 0.83 nM | A well-characterized, potent PLK1 inhibitor. |

| GSK461364 | PLK1 | 2.2 nM | ATP-competitive inhibitor. |

| Scytonemin | PLK1 | 2 µM | A natural product with reported PLK1 inhibitory activity, though its selectivity is debated.[9] |

Table 2: Cellular Proliferation and Viability (IC50)

| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |

| Volasertib (BI 6727) | HCT116 | Colorectal Carcinoma | 27.13 nM | [10] |

| Volasertib (BI 6727) | DLD-1 | Colorectal Carcinoma | 67.35 nM | [10] |

| Hit-4 (Unnamed) | DU-145 | Prostate Cancer | 0.09 nM | [8] |

Core Signaling Pathways and Mechanisms of Action

PLK1 functions within a complex network to drive mitotic progression. Its inhibition disrupts these carefully orchestrated events, leading to mitotic catastrophe.

PLK1 Activation and Role in Mitotic Entry

PLK1 is activated in late G2 phase through phosphorylation by Aurora A kinase.[6] Active PLK1 then contributes to a positive feedback loop by phosphorylating and activating the phosphatase Cdc25C, which in turn removes inhibitory phosphates from Cyclin-dependent kinase 1 (CDK1), the master regulator of mitosis.[11][12] Inhibition of PLK1 dampens this activation loop, leading to a significant delay in mitotic entry.[11][12]

Caption: PLK1 signaling pathway for mitotic entry and the point of action for PLK1 inhibitors.

Consequences of PLK1 Inhibition during Mitosis

Once in mitosis, PLK1 localizes to centrosomes, kinetochores, and the central spindle to regulate key processes.[4] Inhibition of PLK1 kinase activity results in a cascade of defects:

-

Defective Centrosome Maturation and Spindle Assembly: PLK1 is required for the recruitment of γ-tubulin and other proteins to the centrosome, which is essential for its maturation and ability to nucleate microtubules.[1][2] Cells treated with PLK1 inhibitors often fail to form a stable, bipolar spindle, instead displaying monopolar or multipolar spindles.[13]

-

Chromosome Segregation Errors: PLK1 phosphorylates components of the cohesin complex, facilitating its removal from chromosome arms during prophase.[14] It is also critical for stable kinetochore-microtubule attachments.[14] Inhibition leads to improper chromosome alignment at the metaphase plate and subsequent missegregation.[15]

-

Mitotic Arrest and Apoptosis: The spindle assembly checkpoint (SAC) detects these defects, leading to a prolonged mitotic arrest.[15] For cancer cells, which are often highly dependent on PLK1, this arrest typically culminates in apoptosis, a form of programmed cell death.[5][10] This is often mediated by the intrinsic mitochondrial pathway, involving changes in the Bcl-2 family of proteins.[10]

Caption: Logical flow from PLK1 inhibition to the induction of apoptosis in cancer cells.

Experimental Protocols

The characterization of PLK1 inhibitors relies on a suite of standardized biochemical and cell-based assays.

In Vitro PLK1 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PLK1.

-

Principle: A luminescent assay, such as ADP-Glo™, quantifies the amount of ADP produced during the kinase reaction.[16] Lower ADP levels in the presence of an inhibitor indicate successful inhibition.

-

Protocol Outline:

-

Reaction Setup: In a 384-well plate, combine recombinant PLK1 enzyme, a suitable substrate (e.g., casein), and ATP in a kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[8][16]

-

Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal.

-

-

Data Analysis: Measure luminescence using a plate reader. The signal is proportional to PLK1 activity. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PLK1 activity by 50%.

-

Cell Viability / Proliferation Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the inhibitor on the growth and survival of cancer cells.

-

Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.

-

Protocol Outline:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, DU-145) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[17]

-

Inhibitor Treatment: Treat cells with serial dilutions of the PLK1 inhibitor for 48-72 hours.[10][17]

-

Reagent Addition: Add MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's protocol.

-

Signal Measurement: For MTT, solubilize the formazan (B1609692) crystals and measure absorbance. For CellTiter-Glo®, measure luminescence.

-

Data Analysis: Normalize the results to vehicle-treated control cells and calculate the IC50 value for cell viability.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of mitotic arrest.

-

Principle: Cells are stained with a DNA-intercalating dye (e.g., Propidium Iodide, 7-AAD). The fluorescence intensity is proportional to the DNA content, allowing for differentiation between G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.

-

Protocol Outline:

-

Treatment: Treat cells with the PLK1 inhibitor for a specified time (e.g., 24 hours).

-

Harvesting: Collect both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.

-

Staining: Resuspend cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: Analyze the stained cells using a flow cytometer. The resulting histogram will show the percentage of cells in G1, S, and G2/M. An accumulation of cells in the G2/M peak indicates mitotic arrest.

-

Western Blotting for Mitotic Markers and Apoptosis

Western blotting is used to detect changes in the levels and phosphorylation status of specific proteins following inhibitor treatment.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest.

-

Protocol Outline:

-

Cell Lysis: Treat cells with the PLK1 inhibitor, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis & Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against key proteins, such as Phospho-Histone H3 (a marker for mitotic cells), cleaved PARP or Caspase-3 (markers for apoptosis), and PLK1 itself.[18] A loading control like β-actin or GAPDH is used to ensure equal protein loading.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Caption: General experimental workflow for the preclinical evaluation of PLK1 inhibitors.

References

- 1. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PLK1 inhibition delays mitotic entry revealing changes to the phosphoproteome of mammalian cells early in division - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Genetic enhancers of partial PLK1 inhibition reveal hypersensitivity to kinetochore perturbations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Phospho-proteomics to Investigate the Polo-like Kinase 1-Dependent Phospho-proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High Mitotic Activity of Polo-like Kinase 1 Is Required for Chromosome Segregation and Genomic Integrity in Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. promega.com [promega.com]

- 17. benchchem.com [benchchem.com]

- 18. PLK1 antibody (10305-1-AP) | Proteintech [ptglab.com]

PLK1-IN-12: A Potent and Selective Tool for Interrogating Polo-like Kinase 1 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that serves as a master regulator of mitotic progression. Its multifaceted roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis have positioned it as a key player in cell division.[1] Dysregulation and overexpression of PLK1 are frequently observed in a wide array of human cancers, correlating with poor prognosis and making it an attractive target for therapeutic intervention.[1] The development of selective small molecule inhibitors of PLK1 has provided invaluable tools for dissecting its complex cellular functions and for exploring its therapeutic potential.

This technical guide focuses on PLK1-IN-12 , a highly potent and selective, orally active inhibitor of PLK1. Also referred to as compound B31 , this molecule serves as an exemplary tool for studying PLK1 function due to its high specificity and demonstrated anti-proliferative and in vivo anti-tumor activities. This document provides a comprehensive overview of its biochemical and cellular activities, detailed experimental protocols for its use, and visual representations of the key signaling pathways it modulates.

Biochemical and Cellular Activity of PLK1 Inhibitors

The efficacy of a chemical probe is defined by its potency and selectivity. PLK1-IN-12 and other well-characterized PLK1 inhibitors demonstrate a range of activities both in biochemical assays and in cellular contexts.

Kinase Inhibition Profile

PLK1-IN-12 is a highly selective inhibitor of PLK1. Its inhibitory activity against PLK1 and other members of the PLK family is summarized below. For comparison, data for other widely used PLK1 inhibitors are also included.

| Inhibitor | Target | IC50 (nM) | Selectivity vs. PLK2 | Selectivity vs. PLK3 | Reference |

| PLK1-IN-12 (B31) | PLK1 | 20 | >500-fold (>10,000 nM) | ~200-fold (3953 nM) | [2] |

| Volasertib (BI 6727) | PLK1 | 0.87 | ~6-fold (5 nM) | ~64-fold (56 nM) | [3] |

| BI 2536 | PLK1 | 0.83 | ~4-fold (3.5 nM) | ~11-fold (9.0 nM) | [4] |

| Onvansertib (NMS-P937) | PLK1 | 2 | >5000-fold | >5000-fold | [5] |

Anti-proliferative Activity in Cancer Cell Lines

The functional consequence of PLK1 inhibition in cancer cells, which often exhibit a dependency on this kinase, is the suppression of cell proliferation. The half-maximal inhibitory concentration (IC50) values for PLK1-IN-12 and other inhibitors across a panel of cancer cell lines are presented below.

| Cell Line | Cancer Type | PLK1-IN-12 (B31) IC50 (nM) | Onvansertib IC50 (nM) | Volasertib (BI 6727) IC50 (nM) | BI 2536 IC50 (nM) |

| K562 | Chronic Myeloid Leukemia | 0.08 | - | - | 2-25 |

| SW620 | Colorectal Cancer | 8.2 | <100 | 23 | 2-25 |

| H460 | Non-Small Cell Lung Cancer | 12 | <100 | 21 | 12 |

| A549 | Non-Small Cell Lung Cancer | 32 | <100 | - | 2-25 |

| HL-60 | Acute Promyelocytic Leukemia | 59 | <100 | 32 | 2-25 |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 41 | - | - | 2-25 |

| A2780 | Ovarian Cancer | - | 42 | - | - |

| HCT116 | Colorectal Cancer | - | <100 | 23 | 2-25 |

| BRO | Melanoma | - | - | 11 | 2-25 |

| GRANTA-519 | Mantle Cell Lymphoma | - | - | 15 | 2-25 |

PLK1 Signaling Pathways

PLK1 exerts its influence over a multitude of cellular processes by phosphorylating a vast network of substrates. Inhibition of PLK1 with a tool compound like PLK1-IN-12 can be used to probe its role in these pathways.

G2/M Transition

PLK1 is a key orchestrator of the entry into mitosis. It is activated at the G2/M transition and, in turn, phosphorylates and activates several downstream targets that trigger mitotic events.

References

In-depth Technical Guide: Preliminary Studies on PLK1-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis. This has made PLK1 an attractive target for the development of novel anticancer therapies. A class of small molecule inhibitors has been developed to target the ATP-binding domain of PLK1, leading to mitotic arrest and subsequent apoptosis in cancer cells.

This technical guide focuses on the preliminary studies of a specific PLK1 inhibitor designated as PLK1-IN-5 . This compound has been identified as a potent inhibitor of PLK1 and is also referred to as compound I-4 in patent literature (WO2008113711A1).[1] While extensive preclinical data for this compound is not yet publicly available, this document aims to provide a comprehensive overview of the general mechanism of action of PLK1 inhibitors, common experimental protocols used in their evaluation, and the expected outcomes based on studies of other well-characterized molecules in this class.

Core Concepts: The Role of PLK1 in Oncology

PLK1 is a master regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. Its activity is tightly regulated throughout the cell cycle, peaking at the G2/M transition and M phase. In cancer cells, the dysregulation of PLK1 contributes to uncontrolled proliferation and genomic instability. Inhibition of PLK1 disrupts these critical mitotic processes, leading to cell cycle arrest and ultimately, cell death, preferentially in rapidly dividing cancer cells.

Mechanism of Action of PLK1 Inhibitors

PLK1 inhibitors, including the class to which this compound belongs, are typically ATP-competitive inhibitors. They bind to the catalytic kinase domain of PLK1, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the signaling cascade that governs mitotic progression.

Signaling Pathway of PLK1 Inhibition

The following diagram illustrates the central role of PLK1 in mitosis and the impact of its inhibition.

Caption: PLK1 signaling cascade and the inhibitory action of this compound.

Preclinical Data for PLK1 Inhibitors (General)

While specific data for this compound is not publicly available, the following tables summarize the kind of quantitative data typically generated in preclinical studies of PLK1 inhibitors. These data are essential for assessing the potency, selectivity, and potential therapeutic window of a new compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase | IC50 (nM) |

| PLK1 | < 500 |

| PLK2 | > 10,000 |

| PLK3 | > 10,000 |

| Other Kinases | > 10,000 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 indicates greater potency. High IC50 values for other kinases indicate selectivity for PLK1.

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon Carcinoma | Data not available |

| HeLa | Cervical Cancer | Data not available |

| A549 | Lung Carcinoma | Data not available |

| MCF7 | Breast Cancer | Data not available |

| NCI-H460 | Lung Cancer | Data not available |

IC50 values in cell-based assays indicate the concentration of the compound that inhibits cell proliferation by 50%.

Table 3: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |

| HCT116 (Colon) | Vehicle | 0 |

| This compound (dose 1) | Data not available | |

| This compound (dose 2) | Data not available | |

| A549 (Lung) | Vehicle | 0 |

| This compound (dose 1) | Data not available | |

| This compound (dose 2) | Data not available |

Tumor growth inhibition is a measure of the reduction in tumor size in treated animals compared to a control group.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. The following sections outline standard protocols used to evaluate PLK1 inhibitors.

In Vitro Kinase Assay

Objective: To determine the potency and selectivity of this compound against PLK1 and other kinases.

Methodology:

-

Recombinant human PLK1 enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.

-

This compound is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

The same procedure is repeated for a panel of other kinases to assess selectivity.

Cell Proliferation Assay

Objective: To evaluate the anti-proliferative effect of this compound on various cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with a range of concentrations of this compound or a vehicle control.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric (e.g., MTT, XTT) or luminescence-based assay (e.g., CellTiter-Glo®).

-

The absorbance or luminescence, which is proportional to the number of viable cells, is measured.

-

IC50 values are determined from the dose-response curves.

In Vivo Xenograft Studies

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Human cancer cells are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered to the treatment groups at various doses and schedules (e.g., daily, weekly) via a specific route (e.g., oral, intravenous). The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised and weighed.

-

Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Experimental Workflow for In Vivo Studies

The following diagram outlines the typical workflow for a preclinical in vivo xenograft study.

Caption: A typical experimental workflow for in vivo xenograft studies.

Conclusion and Future Directions

This compound has been identified as a potent inhibitor of PLK1, a clinically validated target in oncology. While specific preclinical data for this compound are not yet in the public domain, the information provided in this guide on the mechanism of action and standard evaluation protocols for PLK1 inhibitors offers a foundational understanding for researchers in the field. Further studies are required to fully characterize the pharmacological profile of this compound, including its in vitro and in vivo efficacy, selectivity, pharmacokinetic properties, and safety profile. The generation and publication of these data will be critical to determine its potential as a novel therapeutic agent for the treatment of cancer.

References

PLK1-IN-12: A Technical Guide for Basic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its functions are critical for centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[3][4] Overexpression of PLK1 is a common feature in a wide variety of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer drug development.[1][5] PLK1-IN-12 (also known as Compound B31) is a novel, orally active, and highly selective small-molecule inhibitor of PLK1 that has demonstrated potent anti-leukemic activity in preclinical studies.[6][7] This technical guide provides an in-depth overview of PLK1-IN-12, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use in basic cancer research.

Core Data Summary

Kinase Inhibitory Potency and Selectivity

PLK1-IN-12 exhibits high potency and selectivity for PLK1 over other PLK isoforms.[6]

| Kinase | IC50 (nM) |

| PLK1 | 20[6] |

| PLK2 | >10000[6] |

| PLK3 | 3953[6] |

In Vitro Antiproliferative Activity

PLK1-IN-12 has shown potent antiproliferative activity across various cancer cell lines, with exceptional potency against the K562 chronic myeloid leukemia cell line.[7]

| Cell Line | Cancer Type | IC50 (nM) |

| K562 | Chronic Myeloid Leukemia | 0.08[7] |

Further data on a broader range of cell lines is detailed in the source literature.[7]

In Vivo Efficacy

Oral administration of PLK1-IN-12 has been shown to effectively inhibit tumor growth in a subcutaneous K562 cell xenograft mouse model.[6][7]

| Animal Model | Dosing Schedule | Tumor Growth Inhibition |

| K562 Xenograft (Mouse) | 10 or 20 mg/kg, p.o., twice weekly | Significant[6][7] |

Mechanism of Action and Signaling Pathways

PLK1-IN-12, as a selective inhibitor of PLK1, primarily exerts its anticancer effects by disrupting the mitotic progression of cancer cells. PLK1 is a master regulator of M-phase, and its inhibition leads to mitotic arrest and subsequent apoptosis.

The signaling pathway affected by PLK1-IN-12 is central to cell cycle control. PLK1 is activated in the G2 phase and its activity peaks in mitosis. It phosphorylates numerous substrates that are essential for the G2/M transition and progression through mitosis.

References

- 1. PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Plk1 to Plk5: Functional evolution of polo-like kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structure of Polo-Like Kinase 1 (PLK-1) [biology.kenyon.edu]

- 5. Pharmacological inhibition of PLK1/PRC1 triggers mitotic catastrophe and sensitizes lung cancers to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PLK1-IN-12_TargetMol [targetmol.com]

- 7. pubs.acs.org [pubs.acs.org]

The Biological Effects of PLK1 Inhibition: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "PLK1-IN-5" is not documented in publicly available scientific literature. This guide provides a comprehensive overview of the biological effects of Polo-like Kinase 1 (PLK1) inhibition, drawing on data from well-characterized, exemplary PLK1 inhibitors such as Volasertib (BI 6727), BI 2536, and GSK461364A. The principles and effects described herein are generally applicable to potent and selective PLK1 inhibitors.

Executive Summary

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[2] This has positioned PLK1 as a compelling target for anticancer drug development. PLK1 inhibitors are a class of targeted therapies designed to disrupt the function of PLK1, leading to mitotic arrest and subsequent apoptosis in cancer cells.[3][4] This technical guide provides a detailed exploration of the biological consequences of PLK1 inhibition, including the underlying mechanisms of action, effects on cellular processes, and methodologies for their evaluation.

Mechanism of Action of PLK1 Inhibitors

PLK1 inhibitors primarily function by targeting the enzymatic activity of the PLK1 protein. There are two main classes of these inhibitors based on their binding site:

-

ATP-Competitive Inhibitors: These small molecules bind to the ATP-binding pocket within the kinase domain of PLK1.[2] This competitive inhibition prevents the phosphorylation of PLK1's downstream substrates, which are essential for mitotic progression.[2][4] The majority of PLK1 inhibitors in clinical development, including Volasertib and BI 2536, belong to this class.

-

Polo-Box Domain (PBD) Inhibitors: The PBD is a unique region in PLK1 that is crucial for its subcellular localization and substrate recognition. PBD inhibitors work by preventing PLK1 from localizing to key mitotic structures like centrosomes and kinetochores, thereby disrupting its function.[2]

The inhibition of PLK1's kinase activity leads to a cascade of downstream effects, ultimately culminating in cell cycle arrest and apoptosis.

Core Biological Effects of PLK1 Inhibition

Induction of Mitotic Arrest at G2/M Phase

A hallmark of PLK1 inhibition is the induction of cell cycle arrest, predominantly at the G2/M transition.[4] PLK1 is essential for several key mitotic events, including centrosome maturation, bipolar spindle formation, and the activation of the anaphase-promoting complex/cyclosome (APC/C). By inhibiting PLK1, these processes are disrupted, leading to the activation of the spindle assembly checkpoint and a halt in mitotic progression.[4] This arrest prevents cancer cells from successfully completing cell division.

Disruption of Mitotic Spindle Formation

PLK1 is critical for the proper assembly and function of the mitotic spindle. Inhibition of PLK1 often results in the formation of abnormal mitotic figures, most characteristically monopolar spindles, where the spindle poles fail to separate. This defect in spindle formation prevents the correct alignment and segregation of chromosomes during mitosis.

Induction of Apoptosis

Prolonged mitotic arrest triggered by PLK1 inhibition ultimately leads to the induction of apoptosis, or programmed cell death.[3] Cancer cells that are arrested in mitosis for an extended period are unable to satisfy the spindle assembly checkpoint and are targeted for elimination through the intrinsic apoptotic pathway. This selective killing of rapidly dividing cancer cells, while having a lesser effect on normal, non-dividing cells, forms the basis of the therapeutic window for PLK1 inhibitors.[2]

Quantitative Data on PLK1 Inhibitor Activity

The potency of PLK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize representative data for well-characterized PLK1 inhibitors.

| Table 1: In Vitro Antiproliferative Activity of PLK1 Inhibitors | ||

| PLK1 Inhibitor | Cancer Cell Line | IC50 (nM) |

| Volasertib (BI 6727) | HCT 116 (Colon) | 0.87[1] |

| NCI-H460 (Lung) | 1.4[1] | |

| HL-60 (Leukemia) | 2.5[1] | |

| BI 2536 | HeLa (Cervical) | 2[5] |

| A549 (Lung) | 3[5] | |

| K562 (Leukemia) | 1.5[5] | |

| GSK461364A | SNU-1 (Gastric) | 4340[6] |

| Multiple Cancer Cell Lines | <50 in >83% of lines[7] |

| Table 2: Apoptosis Induction by PLK1 Inhibitors | |||

| PLK1 Inhibitor | Cell Line | Concentration | % Apoptotic Cells (Annexin V+) |

| BI 2536 | Neuroblastoma cell lines | 10-100 nM | Significant increase[8] |

| GSK461364A | Gastric cancer cell line | 1-40 µM | Significant increase[6] |

| Volasertib | Erythroid cells | Not specified | Increased apoptosis |

Signaling Pathways and Experimental Workflows

PLK1 Signaling Pathway and Inhibition

Experimental Workflow for Evaluating PLK1 Inhibitors

Downstream Consequences of PLK1 Inhibition

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological effects of PLK1 inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PLK1 inhibitor for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the PLK1 signaling pathway and apoptosis.

-

Cell Lysis: Treat cells with the PLK1 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PLK1, phospho-Histone H3, Cyclin B1, cleaved Caspase-3, PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with the PLK1 inhibitor. Harvest both adherent and floating cells and wash with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Immunofluorescence for Mitotic Spindle Analysis

This method allows for the visualization of mitotic spindle morphology.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with the PLK1 inhibitor.

-

Fixation: Fix the cells with 4% paraformaldehyde or ice-cold methanol.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

Blocking: Block with 1% BSA in PBST.

-

Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the DNA with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope to assess spindle morphology.

Conclusion

Inhibition of PLK1 represents a promising strategy for the treatment of various cancers. The biological effects of PLK1 inhibitors are primarily driven by their ability to induce mitotic arrest, disrupt spindle formation, and trigger apoptosis in rapidly dividing cancer cells. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and characterization of novel PLK1-targeting compounds, facilitating the advancement of new cancer therapeutics.

References

- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bio-rad.com [bio-rad.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. fulir.irb.hr [fulir.irb.hr]

- 8. Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Potent and Selective PLK1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals